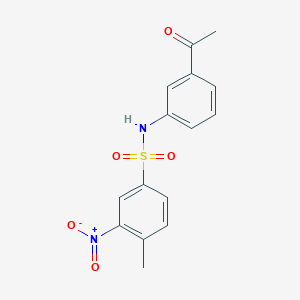

3-butyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Overview

Description

Synthesis Analysis

The synthesis of 3-butyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves Claisen condensation of thiazolidine-2,4-dione, leading to the formation of derivatives with significant hyperpolarizability values, indicating potential as non-linear optical (NLO) materials. These derivatives show increased chemical reactivity and polarizability, especially upon modification through the Mannich reaction, which blocks the NH group on the compound, enhancing its properties (Fatma et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been elucidated using spectroscopic methods (IR, UV, Mass, 1H, and 13C NMR) and theoretical studies. These analyses reveal that the derivatives exhibit high first static hyperpolarizability values, making them suitable for NLO applications. The molecular docking studies further support the structural integrity and potential biochemical interactions of these compounds (Fatma et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interactions with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other complex molecules. These reactions and the resultant products highlight the compound's versatile reactivity and potential for further chemical modification (Youssef, 2007).

Physical Properties Analysis

The physical properties, including hyperpolarizability and molecular electrostatic potential, are crucial in determining the suitability of this compound derivatives for NLO materials. These properties vary with structural modifications, as seen in the enhanced polarizability and chemical reactivity of the derivatives compared to the base compound (Fatma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and potential for forming stable complexes with enzymes, underscore the compound's utility in various applications. Its ability to form stable complexes with the 3-dehydroquinase enzyme, for example, suggests potential for developing alternative treatments for enteric fever (Fatma et al., 2018).

Scientific Research Applications

Non-linear Optical Material

5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its derivatives have been synthesized and analyzed for their potential as non-linear optical (NLO) materials. Quantum chemical calculations and molecular docking studies revealed that these compounds exhibit high first static hyperpolarizability values, indicating their suitability as NLO materials. Specifically, CTD showed promise for the development of alternative treatments for enteric fever due to its antibacterial activity against Salmonella typhi, as demonstrated by its stable complex formation with the 3-dehydroquinase enzyme and significant inhibition constants (Fatma et al., 2018).

Antimicrobial Activity

Several studies have focused on the synthesis of thiazolidine-2,4-dione derivatives and evaluating their antimicrobial activities. New N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones demonstrated notable in vitro antimicrobial activities against various pathogenic strains of Gram-positive and Gram-negative bacteria, and the fungal strain Candida albicans. Some compounds showed better inhibitory activities than reference drugs against certain bacterial strains, indicating their potential as antimicrobial agents (Stana et al., 2014).

Anticancer and Antiproliferative Agents

The thiazolidine-2,4-dione scaffold is also explored for its anticancer and antiproliferative properties. Studies have designed and screened libraries of thiazolidine-2,4-dione derivatives for their potential as antimicrobial and anticancer agents. Molecular docking analyses against specific protein targets revealed that some analogues displayed significant docking scores, suggesting their utility as lead structures for developing new anticancer and antimicrobial drugs (Kumar et al., 2022).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural elucidation of thiazolidine-2,4-dione derivatives, providing insights into their chemical properties and potential applications. For instance, the synthesis of some new 5-arylidene-2,4-thiazolidinedione esters, through a multi-step process, has been described, showcasing the versatility of the thiazolidine-2,4-dione scaffold in producing compounds with potential interventional applications for a variety of disease states (Tshiluka et al., 2021).

properties

IUPAC Name |

(5Z)-3-butyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHMPOSCUGPPRF-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4022452.png)

![5,5'-[(2,5-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022455.png)

![3,4-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4022460.png)

![3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4022469.png)

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022495.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)

![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)

![5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)

![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)

![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)